Chlorphenoxamine

Antibacterial Dermatology Topical Formulations

Chlorphenoxamine (CAS 77-38-3), a first-generation ethanolamine-class antihistamine, is a congener of diphenhydramine. It functions as a dual histamine H1 receptor antagonist and muscarinic acetylcholine receptor antagonist, historically employed for its antipruritic and antiparkinsonian effects.

Molecular Formula C18H22ClNO
Molecular Weight 303.8 g/mol
CAS No. 77-38-3
Cat. No. B1217886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorphenoxamine
CAS77-38-3
Synonymschlorphenoxamine
chlorphenoxamine hydrochloride
Systral
Molecular FormulaC18H22ClNO
Molecular Weight303.8 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCN(C)C
InChIInChI=1S/C18H22ClNO/c1-18(21-14-13-20(2)3,15-7-5-4-6-8-15)16-9-11-17(19)12-10-16/h4-12H,13-14H2,1-3H3
InChIKeyKKHPNPMTPORSQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorphenoxamine (CAS 77-38-3): A First-Generation Ethanolamine Antihistamine with Distinct Antimicrobial and Antiviral Activity Profiles


Chlorphenoxamine (CAS 77-38-3), a first-generation ethanolamine-class antihistamine, is a congener of diphenhydramine [1]. It functions as a dual histamine H1 receptor antagonist and muscarinic acetylcholine receptor antagonist, historically employed for its antipruritic and antiparkinsonian effects [2]. Beyond its classical pharmacology, chlorphenoxamine has demonstrated unique in vitro antibacterial activity against common skin pathogens and specific antiviral activity against filoviruses, distinguishing it from structurally related antihistamines .

Why Chlorphenoxamine Is Not Interchangeable with Diphenhydramine or Other Ethanolamine Antihistamines


Despite being a structural analog of diphenhydramine, chlorphenoxamine exhibits quantifiable differences in metabolism, antibacterial potency, and antiviral activity that preclude generic substitution. While its urinary metabolic pathways parallel those of diphenhydramine and doxylamine [1], chlorphenoxamine's distinct plasma elimination profile—where levels fall below 10 ng/mL within 30 minutes post-oral administration [2]—and its superior in vitro antibacterial efficacy against S. aureus and S. epidermidis (P < 0.05) relative to diphenhydramine and pheniramine [3] underscore its unique pharmacological fingerprint. These non-interchangeable properties are critical for research and formulation decisions.

Quantitative Differentiation of Chlorphenoxamine: Key Evidence for Procurement Decisions


Superior In Vitro Antibacterial Efficacy Compared to Diphenhydramine and Pheniramine

In a head-to-head in vitro study, chlorphenoxamine hydrochloride (both topical and systemic preparations) demonstrated significantly greater antibacterial activity (P < 0.05) against S. aureus and S. epidermidis than diphenhydramine hydrochloride and pheniramine maleate [1]. Chlorphenoxamine was identified as the most effective agent among all tested antihistamines.

Antibacterial Dermatology Topical Formulations

Rapid Plasma Clearance Profile Differentiates Chlorphenoxamine from Structurally Related Antihistamines

While the urinary metabolic pathways of chlorphenoxamine are similar to diphenhydramine and doxylamine [1], its plasma concentration-time profile is distinct. Following a single 40 mg oral dose, chlorphenoxamine plasma levels fell below the assay limit of detection (10 ng/mL) within 30 minutes and remained undetectable at all subsequent time points up to 1200 minutes [2].

Pharmacokinetics Metabolism Bioavailability

Comparable Acute Toxicity Profile to Keithon in Murine Models

In a direct comparative toxicology study, the acute toxicity of chlorphenoxamine was compared to that of Keithon in mice. The LD50 and CD50 values for the two drugs showed no statistically significant difference [1].

Toxicology Safety Pharmacology Preclinical

Unique Anti-Filovirus Activity Not Observed in Standard Antihistamine Comparators

Chlorphenoxamine demonstrates specific in vitro anti-filovirus activity against both Ebola virus (EBOV) and Marburg virus (MARV), with IC50 values of 1.1 μM and 6.2 μM, respectively . This activity is not a general property of first-generation antihistamines.

Antiviral Filovirus EBOV MARV

Extensive Urinary Metabolite Profile with Eight Identified Metabolites

Following oral administration, urinary metabolic analysis of chlorphenoxamine identified the unchanged drug plus eight distinct metabolites and seven artifacts/derivatives [1]. This complex metabolic profile shares similarities with diphenhydramine and doxylamine but is quantitatively and qualitatively distinct [2].

Metabolomics Drug Metabolism Analytical Chemistry

High-Value Application Scenarios for Chlorphenoxamine Based on Quantitative Evidence


Development of Dual-Action Topical Antipruritic Formulations with Antibacterial Activity

Given its superior in vitro antibacterial efficacy against S. aureus and S. epidermidis (P < 0.05) compared to diphenhydramine and pheniramine [1], chlorphenoxamine is the preferred active pharmaceutical ingredient for topical creams and ointments intended to manage pruritus while mitigating secondary bacterial colonization or infection. Its rapid plasma clearance profile [2] further supports its use in topical formulations by minimizing systemic exposure and associated central nervous system side effects.

Antiviral Screening and Infectious Disease Research

Chlorphenoxamine's specific anti-filovirus activity, with IC50 values of 1.1 μM against EBOV and 6.2 μM against MARV , positions it as a valuable tool compound for virology research. It can serve as a positive control or lead scaffold in drug discovery programs targeting Ebola and Marburg viruses, as well as in studies investigating host-directed antiviral mechanisms.

Analytical Toxicology and Forensic Metabolite Identification

The detailed characterization of chlorphenoxamine's urinary metabolites—eight distinct metabolites and seven artifacts [3]—provides a robust analytical fingerprint. This is essential for clinical and forensic laboratories developing or validating GC-MS and LC-MS/MS methods for the detection and differentiation of chlorphenoxamine exposure from other ethanolamine antihistamines (e.g., diphenhydramine, doxylamine) in biological specimens.

Preclinical Safety and Toxicology Benchmarking

The established acute toxicity equivalence (no significant difference in LD50 or CD50) between chlorphenoxamine and Keithon in murine models [4] provides a quantifiable safety benchmark. This data is directly applicable to researchers designing preclinical toxicology studies or conducting comparative safety assessments of ethanolamine-class antihistamines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chlorphenoxamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.